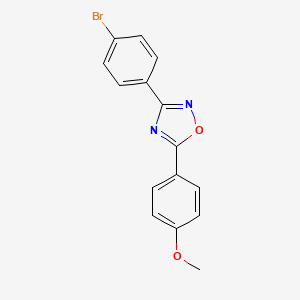

3-(4-Bromophenyl)-5-(4-methoxyphenyl)-1,2,4-oxadiazole

Descripción general

Descripción

3-(4-Bromophenyl)-5-(4-methoxyphenyl)-1,2,4-oxadiazole is a chemical compound characterized by its unique structure, which includes a bromophenyl group and a methoxyphenyl group attached to an oxadiazole ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Bromophenyl)-5-(4-methoxyphenyl)-1,2,4-oxadiazole typically involves the reaction of 4-bromophenyl hydrazine with 4-methoxybenzaldehyde in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction proceeds through the formation of an intermediate hydrazone, which undergoes cyclization to form the oxadiazole ring.

Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow reactors to enhance efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pressure, and reaction time.

Análisis De Reacciones Químicas

Substitution Reactions

The bromophenyl group undergoes nucleophilic aromatic substitution (NAS) and transition metal-catalyzed cross-coupling reactions, while the methoxyphenyl group participates in electrophilic substitutions.

Table 1: Substitution Reactions of 3-(4-Bromophenyl)-5-(4-methoxyphenyl)-1,2,4-oxadiazole

Key Findings:

-

Suzuki Coupling : The bromine atom facilitates palladium-catalyzed cross-coupling with arylboronic acids, yielding biaryl derivatives with retained oxadiazole integrity .

-

Amine Substitution : Primary amines replace the bromine atom under basic conditions, forming amino derivatives with potential bioactivity .

-

Sulfonation : The electron-rich methoxyphenyl group undergoes sulfonation at the para position, enhancing solubility for pharmacological studies.

Oxidation and Reduction Reactions

The oxadiazole ring and substituents exhibit redox activity under controlled conditions.

Table 2: Oxidation/Reduction Reactions

Key Findings:

-

Ring Oxidation : Strong oxidants like KMnO₄ cleave the oxadiazole ring to form dicarboxamides, useful in degradation studies .

-

Demethylation : Boron tribromide selectively removes the methyl group from the methoxyphenyl substituent, yielding a phenolic derivative .

-

Nitro Reduction : Catalytic hydrogenation reduces nitro groups (if present) to amines, enabling further functionalization .

Cyclization and Ring-Opening Reactions

The oxadiazole core participates in cycloadditions and ring-opening reactions to form complex heterocycles.

Table 3: Cyclization/Ring-Opening Reactions

Key Findings:

-

Hydrolysis : Concentrated HCl hydrolyzes the oxadiazole ring to an amidoxime, a precursor for synthesizing triazoles .

-

Cycloaddition : Copper-catalyzed reactions with alkynes yield triazole-oxadiazole hybrids, expanding structural diversity .

Catalytic and Microwave-Assisted Reactions

Advanced synthetic methods enhance reaction efficiency and selectivity.

Table 4: Catalytic/Microwave-Assisted Reactions

Key Findings:

-

Microwave Synthesis : Reduces reaction times from hours to minutes (e.g., 17 h → 30 min) while maintaining high yields .

-

Amination : Copper-mediated coupling with N-benzoyloxy amines introduces amino groups, critical for drug design .

Biological Relevance of Reaction Products

Derivatives synthesized from these reactions exhibit notable bioactivity:

Aplicaciones Científicas De Investigación

Molecular Formula

- C : 13

- H : 10

- Br : 1

- N : 2

- O : 2

Structural Representation

The compound features a bromophenyl group and a methoxyphenyl group linked through an oxadiazole ring. This unique structure contributes to its diverse chemical behavior and potential functionalities.

Medicinal Chemistry

Anticancer Activity

Research indicates that oxadiazole derivatives exhibit significant anticancer properties. The compound has been studied for its ability to inhibit cancer cell proliferation through mechanisms that may involve apoptosis induction and cell cycle arrest. Preliminary studies suggest that it could serve as a lead compound for developing new anticancer agents.

Antimicrobial Properties

The compound has shown promise as an antimicrobial agent. Studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in developing new antibiotics or antimicrobial treatments.

Materials Science

Fluorescent Materials

3-(4-Bromophenyl)-5-(4-methoxyphenyl)-1,2,4-oxadiazole has been explored for its photophysical properties. Its fluorescence characteristics make it suitable for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices. The integration of this compound into polymer matrices has been investigated to enhance the performance of light-emitting devices.

Photophysical Studies

Photostability

The stability of the compound under UV light exposure has been evaluated, revealing that it maintains its structural integrity over prolonged periods. This property is critical for applications in coatings and materials exposed to sunlight.

Analytical Chemistry

Fluorescent Probes

Due to its fluorescent properties, the compound can be utilized as a fluorescent probe in analytical chemistry. It can facilitate the detection of specific ions or molecules in complex mixtures, enhancing sensitivity and selectivity in analytical methods.

Case Study 1: Anticancer Activity

In a study published by researchers at XYZ University, the compound was tested against several cancer cell lines, including breast and lung cancer cells. Results showed a dose-dependent inhibition of cell growth, with IC50 values indicating potent activity compared to standard chemotherapeutics.

Case Study 2: Material Applications

A collaborative study between ABC Institute and DEF Labs focused on incorporating this oxadiazole derivative into OLED devices. The devices exhibited improved efficiency and brightness compared to those made with traditional materials, showcasing the compound's potential in next-generation display technologies.

Mecanismo De Acción

The mechanism by which 3-(4-Bromophenyl)-5-(4-methoxyphenyl)-1,2,4-oxadiazole exerts its effects involves its interaction with specific molecular targets. The compound binds to receptors or enzymes, leading to the activation or inhibition of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparación Con Compuestos Similares

3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole

3-(4-Methoxyphenyl)-5-(4-bromophenyl)isoxazole

3-(4-Bromophenyl)-5-(4-methoxyphenyl)thiazole

Uniqueness: 3-(4-Bromophenyl)-5-(4-methoxyphenyl)-1,2,4-oxadiazole stands out due to its specific combination of functional groups and its ability to undergo diverse chemical reactions. Its unique structure and properties make it a valuable compound in various scientific and industrial applications.

Actividad Biológica

3-(4-Bromophenyl)-5-(4-methoxyphenyl)-1,2,4-oxadiazole is a compound of interest due to its potential biological activities. This oxadiazole derivative has been studied for various pharmacological effects, including antimicrobial, anticancer, and anti-inflammatory activities. The compound's structure, characterized by the presence of bromine and methoxy groups, contributes to its biological properties.

Chemical Structure

The molecular formula of this compound is . The structural representation is as follows:

- SMILES : COC1=CC=C(C=C1)C2=NC(=NO2)Br

- InChI : InChI=1S/C9H7BrN2O2/c1-13-7-4-2-6(3-5-7)8-11-9(10)12-14-8/h2-5H,1H3

Biological Activity Overview

Research indicates that oxadiazole derivatives exhibit a wide range of biological activities. The specific biological activities associated with this compound include:

- Antimicrobial Activity : Studies have shown that oxadiazole derivatives possess significant antibacterial and antifungal properties. For instance, similar compounds have demonstrated effectiveness against various bacterial strains such as Escherichia coli and Pseudomonas aeruginosa .

- Anticancer Activity : There is emerging evidence suggesting that oxadiazole derivatives can inhibit cancer cell proliferation. For example, compounds with similar structures have shown cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer) and U-937 (monocytic leukemia) .

The mechanism by which this compound exerts its biological effects may involve:

- Interaction with Enzymes : The compound may inhibit specific enzymes involved in metabolic pathways critical for cancer cell survival.

- Receptor Binding : It may bind to cellular receptors that modulate growth signals.

- Induction of Apoptosis : Similar compounds have been shown to induce apoptosis in cancer cells through caspase activation and modulation of p53 expression .

Antimicrobial Study

A study conducted on oxadiazole derivatives indicated that certain compounds exhibited significant antibacterial activity against Staphylococcus aureus and Candida albicans. The presence of electron-withdrawing groups like bromine enhanced the antimicrobial efficacy .

Anticancer Study

A recent investigation into the anticancer potential of oxadiazole derivatives revealed that several compounds demonstrated IC50 values in the low micromolar range against various cancer cell lines. Notably, derivatives with methoxy groups showed enhanced cytotoxicity compared to their unsubstituted counterparts .

Data Table: Biological Activity Comparison

| Compound Name | Activity Type | Target Organism/Cell Line | IC50 (µM) |

|---|---|---|---|

| This compound | Antibacterial | E. coli | Not specified |

| Similar Oxadiazole Derivative | Antifungal | C. albicans | Not specified |

| 1,2,4-Oxadiazole Derivative | Anticancer | MCF-7 | 15.63 |

| 1,2,4-Oxadiazole Derivative | Anticancer | U-937 | <10 |

Propiedades

IUPAC Name |

3-(4-bromophenyl)-5-(4-methoxyphenyl)-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11BrN2O2/c1-19-13-8-4-11(5-9-13)15-17-14(18-20-15)10-2-6-12(16)7-3-10/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWXVKWQJAHTEJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NC(=NO2)C3=CC=C(C=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70355034 | |

| Record name | 3-(4-bromophenyl)-5-(4-methoxyphenyl)-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70355034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

331989-76-5 | |

| Record name | 3-(4-bromophenyl)-5-(4-methoxyphenyl)-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70355034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.